Methyl 5-fluoro-2-phenylisonicotinate
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Overview
Description
Methyl 5-fluoro-2-phenylisonicotinate: is an organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a fluorine atom at the 5-position and a phenyl group at the 2-position of the isonicotinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-fluoro-2-phenylisonicotinate typically involves the fluorination of a suitable precursor, such as 2-phenylisonicotinic acid, followed by esterification. One common method includes the use of Selectfluor® as a fluorinating agent under mild conditions to introduce the fluorine atom at the desired position. The reaction is usually carried out in an organic solvent like acetonitrile, with the presence of a base such as potassium carbonate to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-fluoro-2-phenylisonicotinate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki–Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 5-fluoro-2-phenylisonicotinate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with unique properties, such as enhanced thermal stability or electronic characteristics.
Biological Studies: Researchers use this compound to study the effects of fluorinated pyridines on biological systems, including their interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of Methyl 5-fluoro-2-phenylisonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the phenyl group can facilitate interactions with hydrophobic pockets within the target molecules, leading to increased potency and efficacy .
Comparison with Similar Compounds
- Methyl 2-fluoro-5-phenylisonicotinate
- Methyl 5-fluoro-2-phenylpyridine-3-carboxylate
- Methyl 5-chloro-2-phenylisonicotinate
Comparison: Methyl 5-fluoro-2-phenylisonicotinate is unique due to the specific positioning of the fluorine and phenyl groups, which can significantly influence its chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities, making it a valuable tool in research and development .
Properties
IUPAC Name |
methyl 5-fluoro-2-phenylpyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c1-17-13(16)10-7-12(15-8-11(10)14)9-5-3-2-4-6-9/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVFRVSPGUVUFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1F)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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